3-acetyl-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one
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Overview
Description
3-acetyl-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with diethylaminoethylamine, followed by cyclization and acetylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in an organic solvent.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
3-acetyl-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-acetyl-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitro group can participate in redox reactions, while the diethylaminoethyl group can interact with biological membranes, affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and have diverse biological activities.
Coumarin Derivatives: Compounds like 3-acetyl-2H-chromen-2-one have similar synthetic routes and applications.
Uniqueness
3-acetyl-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-acetyl-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-4-19(5-2)10-11-20-16(15(12(3)22)17(23)18(20)24)13-6-8-14(9-7-13)21(25)26/h6-9,16,23H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSRRUVYLNOULJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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